Perindopril-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

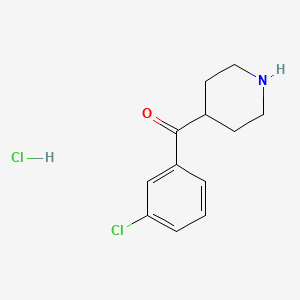

Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Perindopril due to its stable isotope labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Perindopril using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Perindopril-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to its active metabolite, Perindoprilat D4, through enzymatic hydrolysis.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Enzymatic hydrolysis is typically carried out using esterases or amidases under physiological conditions (pH 7.4, 37°C).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like methanol or ethanol.

Major Products

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Perindoprilat D4.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Perindopril-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Perindopril.

Drug Interaction Studies: Evaluating potential drug-drug interactions by tracking the labeled compound.

Clinical Research: Used in clinical trials to monitor the pharmacokinetics of Perindopril in patients.

Mécanisme D'action

Perindopril-d4, like Perindopril, is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat D4. Perindoprilat D4 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Enalapril D4: Another deuterated ACE inhibitor used for similar research purposes.

Lisinopril D4: A deuterated version of Lisinopril, also used in pharmacokinetic and metabolic studies.

Ramipril D4: Deuterated form of Ramipril, used in similar scientific research applications.

Uniqueness

Perindopril-d4 is unique due to its specific pharmacokinetic profile and metabolic pathways. Compared to other deuterated ACE inhibitors, this compound has a distinct absorption rate and bioavailability, making it particularly useful for certain types of pharmacokinetic studies. Additionally, its metabolic conversion to Perindoprilat D4 provides a unique opportunity to study the enzymatic hydrolysis and subsequent pharmacological effects.

Propriétés

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?

A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and Perindopril D4) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)